molecular formula C8H8Cl2F3N B1472906 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 1803589-01-6

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1472906
CAS No.: 1803589-01-6
M. Wt: 246.05 g/mol
InChI Key: BVGWMPKHGGAAGD-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that features a trifluoromethyl group, a chlorine atom, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-(trifluoromethyl)aniline, followed by reduction to form the corresponding amine. The amine is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield 2-chloro-N-methyl-4-(trifluoromethyl)aniline. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 2-bromo-5-(trifluoromethyl)aniline
  • 2-fluoro-4-(trifluoromethyl)aniline

Uniqueness

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct chemical properties. The methylation of the aniline nitrogen further differentiates it from other similar compounds, potentially altering its reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWMPKHGGAAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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